2-ethynylpyridine-4-carbaldehyde
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Overview
Description
2-ethynylpyridine-4-carbaldehyde: is an organic compound with the molecular formula C8H5NO . It is a derivative of pyridine, featuring an ethynyl group at the 2-position and a formyl group at the 4-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynylpyridine-4-carbaldehyde typically involves the following steps:
Starting Material: : The synthesis often begins with 2-ethynylpyridine as the starting material.
Formylation Reaction: : The pyridine ring is then subjected to a formylation reaction to introduce the formyl group at the 4-position. This can be achieved using reagents such as formic acid or formyl chloride under controlled conditions.
Purification: : The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
2-ethynylpyridine-4-carbaldehyde: undergoes various types of chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate .
Reduction: : The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: : The pyridine ring can undergo electrophilic substitution reactions with reagents like nitric acid or sulfuric acid to introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: : Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: : 2-ethynylpyridine-4-carboxylic acid
Reduction: : 2-ethynylpyridine-4-ol
Substitution: : Nitro-substituted or sulfonated derivatives of this compound
Scientific Research Applications
2-ethynylpyridine-4-carbaldehyde: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-ethynylpyridine-4-carbaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
2-ethynylpyridine-4-carbaldehyde: can be compared with other similar compounds such as 2-ethynylpyridine , 4-pyridinecarboxaldehyde , and isonicotinaldehyde . Its uniqueness lies in the combination of the ethynyl and formyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug discovery.
Properties
CAS No. |
1211536-16-1 |
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Molecular Formula |
C8H5NO |
Molecular Weight |
131.1 |
Purity |
95 |
Origin of Product |
United States |
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